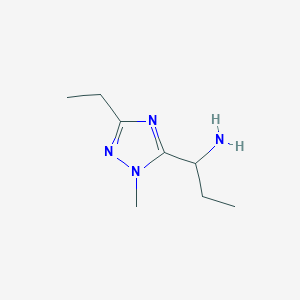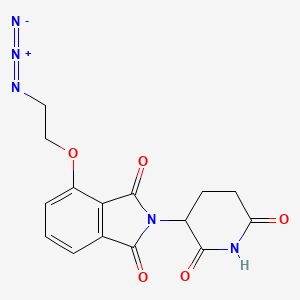
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid include:
- 1-(4-Fluorophenyl)-2-methylpyrrolidine-2-carboxylic acid
- 1-(4-Fluorophenyl)-3-ethylpyrrolidine-3-carboxylic acid
- 1-(4-Fluorophenyl)-3-methylpyrrolidine-2-carboxylic acid
These compounds share structural similarities but differ in the position or nature of substituents on the pyrrolidine ring. The unique combination of the fluorophenyl group and the specific substitution pattern in 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-12(11(15)16)6-7-14(8-12)10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3,(H,15,16) |
Clé InChI |
XPXWWEMHHZUFQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)


![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)




